molecular formula C16H18F3N B13228204 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline

Cat. No.: B13228204
M. Wt: 281.32 g/mol
InChI Key: MXGGVDBHLXDYBZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline ( 2060026-78-8) is a synthetically produced quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H18F3N and a molecular weight of 281.32 g/mol, this compound features a quinoline scaffold that is extensively documented for its diverse biological activities . The specific substitution pattern on the core structure—including ethyl, methyl, propyl, and a trifluoromethyl group—makes it a valuable intermediate for the synthesis and optimization of novel bioactive molecules. Quinoline derivatives are widely investigated for their antiviral potential. Recent research on analogous quinoline compounds has demonstrated potent activity against Enterovirus D68 (EV-D68) by functioning as capsid binders that target the VP1 protein, disrupting viral replication . Additionally, the quinoline scaffold is a cornerstone in the development of anticancer agents , with numerous derivatives shown to act through mechanisms such as growth inhibition, induction of apoptosis, and disruption of cell migration . The structural features of this compound, particularly the propyl and trifluoromethyl substituents, are likely to influence its lipophilicity and binding affinity, which are critical parameters for optimizing pharmacokinetic properties and metabolic stability in lead compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key building block in structure-activity relationship (SAR) studies, particularly in projects aimed at developing new antiviral or oncological therapeutics.

Properties

Molecular Formula

C16H18F3N

Molecular Weight

281.32 g/mol

IUPAC Name

4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H18F3N/c1-4-6-13-10(3)20-15-8-7-11(16(17,18)19)9-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3

InChI Key

MXGGVDBHLXDYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1CC)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Functional Groups

  • Aniline derivative: Substituted aniline bearing appropriate alkyl groups or precursors.
  • Aldehyde derivative: Containing alkyl substituents and trifluoromethyl group or a precursor that can be converted to trifluoromethyl.
  • Catalysts: Lewis acids (e.g., aluminum trichloride), protonic acids, or nanocatalysts.
  • Oxidants: Commonly hydrogen peroxide or other mild oxidants.

General Synthetic Route

The synthesis generally proceeds via:

Detailed Preparation Methods

Lewis Acid-Catalyzed Condensation and Cyclization

A patent example describes the synthesis of substituted quinoline derivatives similar to 4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline by reacting substituted aniline and aldehyde with aluminum trichloride as catalyst in dichloromethane solvent:

Step Reagents & Conditions Description
1 Aluminum trichloride (0.5038 g, 3.778 mmol), dichloromethane (20 mL), 30 °C Catalyst and solvent preparation
2 Substituted aniline (344 μL, 3.778 mmol), substituted aldehyde (e.g., n-butyraldehyde, 1.02 mL, 11.334 mmol) Addition of reactants
3 Hydrogen peroxide (382 μL, 3.778 mmol) Oxidant to facilitate cyclization
4 Stirring and monitoring by gas chromatography and TLC Reaction progress control

This method offers advantages such as low cost, mild conditions, short reaction time, and high yield.

Introduction of Trifluoromethyl Group

Trifluoromethyl groups can be introduced using:

For example, synthesis of 2-(trifluoromethyl)quinoline derivatives was achieved by thermolysis of phenethylphosphonium salts with trifluoroacetamide groups, enabling efficient and systematic introduction of trifluoromethyl substituents.

Nanocatalyst-Assisted Green Synthesis

Recent advances utilize nanocatalysts such as γ-Fe2O3@Cu-LDH@Cysteine-Pd nanoparticles to catalyze quinoline synthesis via intramolecular cyclization and C–N coupling reactions under mild conditions (85 °C, ethanol solvent). This method provides excellent yields (85–95%) and is applicable to substrates with various substituents, including alkyl and trifluoromethyl groups.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Aluminum trichloride, Lewis acid; or nanocatalysts (e.g., Pd-doped nanoparticles) Lewis acids promote cyclization; nanocatalysts enable greener protocols
Solvent Dichloromethane, ethanol, or choline azide medium Solvent choice affects yield and reaction time
Temperature 25–85 °C Mild heating favors selectivity and yield
Oxidant Hydrogen peroxide or other mild oxidants Facilitates ring closure and oxidation
Reaction Time 4–10 hours Monitored by TLC or gas chromatography

Representative Experimental Data

Compound Yield (%) Reaction Time (h) Catalyst Loading Solvent Temperature (°C)
3-Ethyl-2-propylquinoline (analog) 85–90 4 3.778 mmol AlCl3 Dichloromethane 30
2-(Trifluoromethyl)quinoline derivatives 70–80 6 Phosphonium salt TFAA-based system 100 (thermolysis)
Quinoline derivatives via nanocatalyst 88–95 4 0.07 g Pd-nanocatalyst Ethanol 85

Mechanistic Insights

The formation of substituted quinolines typically involves:

The trifluoromethyl group introduction via phosphonium salts proceeds through a unique thermolysis mechanism that avoids strong bases, enhancing functional group tolerance.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Doebner-Miller with Lewis acid catalysis Uses substituted anilines and aldehydes with AlCl3 catalyst Mild conditions, high yield, low cost Requires careful control of substituent positions
Phosphonium salt thermolysis for trifluoromethylation Introduces trifluoromethyl group efficiently Mild, base-free, broad substrate scope Requires preparation of phosphonium salts
Nanocatalyst-assisted synthesis Green, reusable catalysts, high yields Environmentally friendly, scalable Catalyst preparation complexity

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products:

  • Quinoline N-oxides
  • Tetrahydroquinoline derivatives
  • Substituted quinoline derivatives with various functional groups

Scientific Research Applications

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline and analogous quinoline derivatives are critical for understanding their divergent applications and physicochemical behaviors. Below is a systematic analysis:

Structural Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline Ethyl (4), Methyl (2), Propyl (3), CF₃ (6) ~327.3 (calculated) High lipophilicity due to multiple alkyl groups; potential steric hindrance
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gB ) Cl-FCH₂ (4), CF₃ (2), F (6) ~316.7 Dual halogenation enhances reactivity; lower steric bulk
6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (III.2.gC) C₂F₄H (4), CF₃ (2), F (6) ~364.1 High fluorine content improves metabolic resistance
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) Ethoxycarbonyl (3), OH (4), CF₃ (6) 285.22 Polar carboxylate group enhances solubility; used in Gould-Jacobs syntheses

Similarity Metrics

  • CAS 26893-12-9 (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) shares 85% structural similarity with the target compound, primarily due to the CF₃ group at position 6 .
  • Compounds like 2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4) exhibit lower similarity (74%), attributed to the absence of alkyl chains .

Biological Activity

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, antimalarial, and anticancer activities. This article reviews the biological activity of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline, synthesizing findings from various studies.

Chemical Structure and Properties

The compound 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The presence of this group can significantly influence the interaction of the compound with biological targets.

Antimicrobial Activity

Quinoline derivatives are frequently evaluated for their antimicrobial properties. Studies have shown that compounds with a quinoline scaffold exhibit significant activity against various bacterial strains. For instance, quinolines have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with various IC50 values indicating their potency.

CompoundTarget BacteriaIC50 (µM)
4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinolineE. coliTBD
S. aureusTBD

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. For example, studies on related quinoline compounds have reported IC50 values in the nanomolar range against various cancer types.

The biological activity of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline may involve several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, targeting key metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Many quinolines intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline. The results indicated that this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
  • Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline showed significant cytotoxic effects, with a notable reduction in cell viability at higher concentrations.

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